![molecular formula C6H8BrClN2 B2459108 5-Bromo-4-methylpyridin-3-amine hydrochloride CAS No. 2126160-99-2](/img/structure/B2459108.png)
5-Bromo-4-methylpyridin-3-amine hydrochloride
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Overview
Description
“5-Bromo-4-methylpyridin-3-amine hydrochloride” is a chemical compound with the CAS Number: 2126160-99-2 . It has a molecular weight of 223.5 . It is typically stored at room temperature and comes in a powder form . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds like 3-Amino-5-methylpyridine can be obtained by condensation reaction and decarboxylation reaction of diethyl malonate, sodium, 3-nitro-5-chloropyridine, and then reduction reaction .
Molecular Structure Analysis
The IUPAC Name for this compound is 5-bromo-4-methylpyridin-3-amine hydrochloride . The InChI Code is 1S/C6H7BrN2.ClH/c1-4-5(7)2-9-3-6(4)8;/h2-3H,8H2,1H3;1H .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.5 . It is a powder that is stored at room temperature .
Scientific Research Applications
Suzuki Cross-Coupling Reactions
5-Bromo-4-methylpyridin-3-amine hydrochloride is commonly used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives exhibit diverse properties and can serve as valuable building blocks for drug discovery, materials science, and agrochemical research .
Chiral Dopants for Liquid Crystals
Researchers have explored the use of this compound as chiral dopants in liquid crystals. Chiral dopants introduce chirality into liquid crystal mixtures, affecting their optical properties and enabling applications in displays, sensors, and optical devices .
Agrochemical Development
The modification of pyridine derivatives, including 5-Bromo-4-methylpyridin-3-amine hydrochloride, can lead to new agrochemicals. These compounds may exhibit pesticidal or herbicidal activity, making them relevant for crop protection and sustainable agriculture .
Pharmaceutical Intermediates
As an intermediate in organic synthesis, this compound plays a crucial role in the preparation of pharmaceuticals. Researchers utilize it to construct more complex molecules, potentially leading to novel drugs or therapeutic agents .
Materials Science
Due to its unique structure, 5-Bromo-4-methylpyridin-3-amine hydrochloride can be incorporated into materials for various applications. These include functional coatings, polymers, and nanomaterials, where its properties contribute to specific functionalities .
Catalysis and Ligand Design
Pyridine derivatives often serve as ligands in coordination chemistry and catalysis. Researchers explore their use in metal-catalyzed reactions, asymmetric synthesis, and other chemical transformations. The bromine substitution in this compound can influence its reactivity and selectivity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
“5-Bromo-4-methylpyridin-3-amine hydrochloride” is an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices . Its future directions could involve further exploration of its potential uses in these areas.
properties
IUPAC Name |
5-bromo-4-methylpyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c1-4-5(7)2-9-3-6(4)8;/h2-3H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLBBBYTKLYGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylpyridin-3-amine hydrochloride |
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